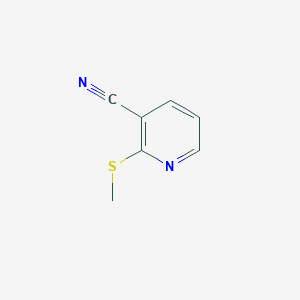

2-(Methylthio)nicotinonitrile

Description

Contextualization within the Pyridine (B92270) Heterocyclic Class

2-(Methylthio)nicotinonitrile belongs to the pyridine class of heterocyclic compounds. ontosight.aiontosight.ai Pyridines are six-membered aromatic rings containing one nitrogen atom, a structural motif found in a vast array of natural products and synthetic molecules. ignited.in The defining feature of this compound is its core pyridine ring. This ring is substituted at the 2-position with a methylthio (-SCH₃) group and at the 3-position with a nitrile (-CN) group. ontosight.ai

The presence and positioning of these functional groups on the pyridine scaffold are crucial. The nitrogen atom in the pyridine ring, along with the electron-withdrawing nitrile group, influences the electronic properties of the molecule, making the ring electron-deficient. This electronic nature dictates the compound's reactivity and its interactions with other molecules. The methylthio group further modulates these properties and provides a potential site for chemical modification.

Derivatives of this compound, such as those with additional substitutions on the pyridine ring, have also been synthesized and studied. For example, 4,6-dimethyl-2-(methylthio)nicotinonitrile and 2-(Methylthio)-4,6-diphenylnicotinonitrile are related compounds where the pyridine ring is further substituted with methyl or phenyl groups, respectively. ontosight.aiontosight.ai

Table 1: Structural Features of this compound and Related Derivatives

| Compound Name | Core Heterocycle | Substituent at C2 | Substituent at C3 | Other Substituents |

|---|---|---|---|---|

| This compound | Pyridine | -SCH₃ | -CN | None |

| 4,6-Dimethyl-2-(methylthio)nicotinonitrile | Pyridine | -SCH₃ | -CN | -CH₃ at C4 and C6 |

Significance of Nicotinonitrile Frameworks in Advanced Organic Synthesis

Nicotinonitrile frameworks, which are pyridine rings bearing a cyano group, are valuable building blocks in advanced organic synthesis. bohrium.comacs.org They serve as versatile precursors for the construction of more complex molecular architectures, particularly polyfunctional heterocyclic compounds. scirp.org

The synthetic utility of the nicotinonitrile scaffold stems from the reactivity of its functional groups. The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cyclization reactions to form fused ring systems. Similarly, the methylthio group in this compound can be a target for synthetic manipulation. For instance, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and reactivity of the molecule.

The strategic use of nicotinonitrile derivatives allows chemists to access a wide range of molecular structures. acs.orgnih.gov Multi-component reactions, where several starting materials combine in a single step, often employ nicotinonitrile precursors to efficiently generate highly substituted pyridines. bohrium.comnih.gov Recent advancements have even utilized nanomagnetic metal-organic frameworks as catalysts for the green synthesis of nicotinonitrile derivatives, highlighting the ongoing innovation in this area. bohrium.comnih.govresearchgate.net These synthetic strategies are crucial for creating libraries of compounds for various research applications. acs.org

Overview of Key Research Trajectories and Current Challenges for this compound Derivatives

Research involving this compound and its derivatives is multifaceted, primarily focusing on their application as intermediates in the synthesis of novel compounds. scirp.org The unique combination of functional groups makes these molecules attractive starting points for creating more elaborate structures with potential applications in materials science and medicinal chemistry. ontosight.airesearchgate.net

One significant research trajectory involves using these compounds as synthons for building complex heterocyclic systems. scirp.orgacs.org For example, derivatives have been used to prepare thienopyridines, which are bicyclic structures of interest. acs.org The reactivity of the methylthio and cyano groups allows for sequential reactions to build these more complex scaffolds.

A key area of investigation is the exploration of the chemical reactivity of these compounds. Studies have shown that the methylthio group can be displaced or modified, and the nitrile group can participate in various cycloaddition and condensation reactions. scirp.org For instance, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile has been used as an intermediate to prepare other functionalized pyridines by reacting it with various reagents. scirp.org

Despite the synthetic utility, challenges remain. One challenge lies in achieving selective transformations when multiple reactive sites are present in the molecule. ontosight.ai Controlling the regioselectivity of reactions on the pyridine ring, especially when it is polysubstituted, requires careful selection of reagents and reaction conditions. Furthermore, developing environmentally friendly and efficient synthetic methods remains a continuous goal. bohrium.comnih.gov While methods like using nanomagnetic catalysts are promising, their broad applicability and scalability for diverse derivatives are still under investigation. nih.govresearchgate.net

Another challenge is the comprehensive characterization of the properties of new derivatives. ontosight.ai While the synthesis of novel compounds is a primary focus, a thorough understanding of their chemical and physical properties is essential for any future applications. This includes detailed studies of their reactivity, stability, and conformational analysis.

Table 2: Investigated Reactions of this compound Derivatives

| Derivative | Reagent(s) | Product Type | Research Focus |

|---|---|---|---|

| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | Potassium carbonate in ethanol | 5-Acetyl-2-ethoxy-6-methylnicotinonitrile | Demonstrating the displacement of the methylthio group. scirp.org |

| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | N,N'-dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Enaminone derivative | Creating intermediates for further cyclization reactions. scirp.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQOYVXHBRURAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384102 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219766-02-6 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Nicotinonitrile and Structural Analogs

Conventional Synthetic Routes to the 2-(Methylthio)nicotinonitrile Core

The direct synthesis of the this compound core is most commonly achieved through two principal strategies: the alkylation of a pre-formed 2-mercaptonicotinonitrile (B1308631) and the nucleophilic substitution of a suitable leaving group on the nicotinonitrile ring.

Alkylation of 2-Mercaptonicotinonitrile Precursors

A foundational and widely employed method for the synthesis of this compound involves the S-alkylation of 2-mercaptonicotinonitrile, which exists in tautomeric equilibrium with 2-thioxo-1,2-dihydropyridine-3-carbonitrile. anglisticum.org.mklookchem.com This reaction is typically carried out by treating the 2-mercaptonicotinonitrile precursor with a methylating agent, such as methyl iodide, in the presence of a base. anglisticum.org.mkresearchgate.net

The reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide in the presence of alcoholic sodium hydroxide (B78521) readily affords the corresponding 2-(methylthio) derivative. anglisticum.org.mk Similarly, the reaction of 4,4'-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with methyl iodide yields the bis(this compound) analog. researchgate.net The use of a base, such as sodium hydroxide or sodium ethoxide, is crucial for the deprotonation of the thiol group, generating a thiolate anion that acts as a potent nucleophile. anglisticum.org.mk

| Precursor | Methylating Agent | Base | Solvent | Product | Reference |

| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | Sodium hydroxide | Alcohol | 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | anglisticum.org.mk |

| 4,4'-(1,4-Phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) | Methyl iodide | Not specified | Not specified | 4,4'-(1,4-Phenylene)bis(5-acetyl-6-methyl-2-(methylthio)nicotinonitrile) | researchgate.net |

Nucleophilic Substitution Strategies for Introducing the Methylthio Moiety

An alternative approach to the this compound core involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the nicotinonitrile ring. This method is particularly useful when the corresponding 2-halonicotinonitrile is readily accessible.

The reaction of a 2-chloronicotinonitrile derivative with sodium methylthiolate can be employed to introduce the methylthio group. smolecule.com This reaction proceeds via a standard nucleophilic aromatic substitution mechanism. The efficiency of the substitution can be influenced by the nature of the substituents on the pyridine (B92270) ring.

For instance, the synthesis of 6-bromo-4-(methylthio)nicotinonitrile (B11720407) can be achieved through a multi-step process that includes the introduction of the methylthio group via the reaction of a suitable precursor with sodium methylthiolate. smolecule.com While direct sulfonylation of a pre-formed nicotinonitrile core is a theoretical possibility, methods involving the oxidation of methylthio groups to methylsulfonyl groups using oxidizing agents like hydrogen peroxide are also documented for related structures.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves the construction of the pyridine ring itself, incorporating the desired substituents during the cyclization process.

Reactions Involving Active Methylene (B1212753) Compounds in Pyridine Annulation

A versatile method for constructing substituted nicotinonitrile rings involves the condensation of various starting materials, including active methylene compounds. The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, provides precursors that can be further elaborated into substituted pyridines. umich.edusemanticscholar.orgorganic-chemistry.orgumich.eduresearchgate.net

Although the direct product of the Gewald reaction is a 2-aminothiophene, these intermediates are valuable for the synthesis of thieno[2,3-b]pyridines, which are structurally related to substituted nicotinonitriles. umich.eduumich.edu The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base. semanticscholar.orgorganic-chemistry.org

Furthermore, the reaction of ketene-S,S-acetals, derived from malononitrile (B47326), with cyanoacetamide or cyanothioacetamide leads to the formation of 4-(alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com These intermediates can then be further functionalized.

Multi-Component Reaction Approaches for Functionalized Nicotinonitriles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized nicotinonitrile derivatives. researchgate.netresearchgate.netpreprints.org These reactions allow for the rapid assembly of complex molecular scaffolds in a single synthetic operation.

One such approach involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.net This four-component reaction can be catalyzed by various catalysts, including environmentally benign options like activated fuller's earth or superparamagnetic nanoparticles of modified vitamin B3. researchgate.net Another MCR involves the reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate, catalyzed by copper, to yield disubstituted nicotinonitriles. researchgate.netthieme-connect.com

The condensation of aldehydes, ketones, ammonium acetate, and ethyl cyanoacetate (B8463686) under reflux conditions is a foundational method for synthesizing 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which can be precursors to other functionalized nicotinonitriles.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Four-component | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Activated Fuller's Earth | 2-Amino-4,6-disubstituted-nicotinonitriles | researchgate.net |

| Three-component | 3-Bromopropenal, Benzoylacetonitrile, Ammonium Acetate | Copper(I) iodide, Microwave | Disubstituted Nicotinonitriles | researchgate.netthieme-connect.com |

| Four-component | Aldehyde, Ketone, Ammonium Acetate, Ethyl Cyanoacetate | Reflux | 2-Oxo-1,2-dihydropyridine-3-carbonitriles |

Advanced Synthetic Techniques for Enhanced Efficiency

Microwave irradiation has been successfully employed in the one-pot synthesis of nicotinonitrile-linked bis(thiazoles) from salicylaldehydes, 2-cyanoethanethioamide, and bis(α-haloketones), achieving high yields in significantly reduced reaction times compared to conventional heating. tandfonline.comresearchgate.nettandfonline.com Similarly, a novel method for the synthesis of nicotinonitrile and diazepin derivatives utilizes microwave irradiation to facilitate the reactions. scilit.com The copper-catalyzed three-component synthesis of disubstituted nicotinonitriles also benefits from microwave-assisted conditions, leading to moderate to good yields. researchgate.netthieme-connect.com

These advanced techniques offer significant advantages in terms of energy efficiency and the ability to rapidly generate libraries of compounds for further investigation. numberanalytics.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.com This approach has been successfully applied to the synthesis of various heterocyclic compounds, including nicotinonitrile derivatives and their fused analogs. researchgate.netmdpi.comresearchgate.net

The use of microwave irradiation can significantly enhance the efficiency of multi-component reactions for the synthesis of the 2-thioxopyridine precursors to 2-(methylthio)nicotinonitriles. For instance, the synthesis of α,β-unsaturated compounds, which are intermediates in nicotinonitrile synthesis, has been achieved in a solvent-free manner under microwave irradiation, demonstrating the potential for rapid and efficient synthesis. oatext.com Furthermore, microwave-assisted methods have been employed in the synthesis of fused heterocyclic systems derived from nicotinonitriles, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net

A notable example is the one-pot, three-component synthesis of nicotinonitrile-linked bis(chromene-thiazoles) under microwave irradiation at 100 °C for 40–90 minutes, which resulted in high yields of 84–95%. researchgate.net While a direct microwave-assisted synthesis of this compound is not extensively detailed in the provided context, the successful application of this technology to analogous systems suggests its viability for this transformation.

Table 1: Examples of Microwave-Assisted Synthesis of Nicotinonitrile Analogs and Related Heterocycles

| Starting Materials | Catalyst/Medium | Microwave Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehydes, 2-cyanoethanethioamide, bis(α-haloketone) | Piperazine/Dioxane | 100 °C, 40–90 min | Nicotinonitrile-linked bis(chromene-thiazoles) | 84–95 | researchgate.net |

| Aromatic aldehyde, cyanoacetamide | Ammonium acetate | 160–320 W, 30–60 sec | α,β-unsaturated cyanoacetamides | 81–99 | oatext.com |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic solvents. researchgate.net This approach has been effectively utilized in the synthesis of nicotinonitrile derivatives through multi-component reactions.

Recent advancements have demonstrated the use of nanomagnetic metal-organic frameworks (MOFs), such as Fe3O4@MIL-53(Al)-N(CH2PO3)2, as efficient and recyclable catalysts for the synthesis of a wide range of nicotinonitrile derivatives. nih.govacs.org In a typical procedure, a mixture of a β-ketonitrile, an aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate is heated at 110 °C under solvent-free conditions. This method affords the desired nicotinonitrile products in excellent yields (68–90%) within short reaction times (40–60 minutes). nih.govacs.org The catalyst can be easily separated using an external magnet and reused multiple times without a significant loss in activity. nih.gov

Another study highlights the use of a bimetallic-MOF with sulfonic acid tags (MIL-88B(Fe2/Ni)/imidazole/SO3H) as a catalyst for the synthesis of biologically active nicotinonitriles under solvent-free conditions at 100 °C. rsc.org This method also provides high yields (70–85%) in short reaction times (30–40 minutes). rsc.org

Table 2: Solvent-Free Synthesis of Nicotinonitrile Derivatives

| Starting Materials | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile, aldehydes, acetophenones, NH4OAc | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 110 | 40–60 | 68–90 | nih.govacs.org |

Synthetic Pathways to Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems due to the reactivity of the nitrile and methylthio groups.

Preparation of Pyrazolo[3,4-b]pyridine Derivatives

A key synthetic route to pyrazolo[3,4-b]pyridine derivatives involves the cyclocondensation of 2-(methylthio)nicotinonitriles with hydrazine (B178648) hydrate (B1144303). scirp.orgoalib.com This reaction proceeds by the displacement of the methylthio group by hydrazine, followed by intramolecular cyclization of the resulting hydrazinyl intermediate onto the cyano group to form the pyrazole (B372694) ring.

For example, the reaction of 4,4'-(1,4-phenylene)bis(5-acetyl-6-methyl-2-(methylthio)nicotinonitrile) with hydrazine hydrate leads to the formation of 1,1'-(1,4-phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one). scirp.orgoalib.com This transformation highlights the utility of the this compound moiety as a synthon for the construction of the pyrazolo[3,4-b]pyridine ring system.

Table 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|

Synthesis of Pyridopyrazolotriazine Derivatives

The 3-amino-pyrazolo[3,4-b]pyridine derivatives, synthesized from 2-(methylthio)nicotinonitriles, can be further elaborated to construct more complex fused systems like pyridopyrazolotriazines. derpharmachemica.comnih.gov The synthetic sequence typically involves the diazotization of the 3-amino group to form a diazonium salt, which is then coupled with an active methylene compound, followed by cyclization to yield the triazine ring. raco.catresearchgate.net

In a specific example, 1,1'-(1,4-phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) undergoes diazotization to yield the corresponding bis(diazonium) salt. scirp.org This intermediate is then reacted with active methylene compounds such as malononitrile or 2-cyanoethanethioamide in the presence of a base like sodium acetate. scirp.org This leads to the formation of 10,10'-(1,4-phenylene)bis(9-acetyl-4-amino-8-methyl-6,10b-dihydropyrido[2',3':3,4]-pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazine-3-carbonitrile) or the corresponding carbothioamide. scirp.org

Table 4: Synthesis of Pyridopyrazolotriazine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1,1'-(1,4-Phenylenebis(3-(chlorodiazenyl)-6-methyl-1H-pyrazolo[3,4-b]-pyridine-4,5-diyl))bis(ethan-1-one) | Malononitrile, Sodium acetate | 10,10'-(1,4-Phenylene)bis(9-acetyl-4-amino-8-methyl-6,10b-dihydropyrido[2',3':3,4]-pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazine-3-carbonitrile) | scirp.org |

Routes to 2-(Methylthio)quinolines and their Condensed Analogs via Cyclocondensation

The synthesis of 2-(methylthio)quinolines can be achieved through the cyclocondensation of anilines with suitable three-carbon synthons. A modern approach involves the triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles. rsc.orgfrontiersin.org These precursors are prepared from the reaction of anilines with α-functionalized-β,β-bis(methylthio)acrylonitriles.

The N-heteroannulation process is highly chemoselective and proceeds under mild conditions. The presence of the β-methylthio group is crucial for the success of this cyclization. rsc.org This methodology allows for the synthesis of various functionalized 4-amino-2-(methylthio)quinolines. rsc.orgfrontiersin.org This strategy has also been extended to a double N-heteroannulation process for the synthesis of indolo[3,2-c]quinolines from non-heterocyclic precursors. rsc.org

Table 5: Synthesis of 4-Amino-2-(methylthio)quinolines

| Starting Material | Reagent | Conditions | Product | Reference |

|---|

Chemical Reactivity and Transformation of 2 Methylthio Nicotinonitrile

Nucleophilic Displacement Reactions at the C-2 Position

The methylthio group at the C-2 position of the pyridine (B92270) ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups, significantly expanding the synthetic utility of this compound.

Exchange of Methylthio Group with Oxygen-Based Nucleophiles

The methylthio group can be displaced by oxygen-based nucleophiles, such as alkoxides, to form 2-alkoxynicotinonitriles. While direct studies on 2-(methylthio)nicotinonitrile are not extensively detailed in the reviewed literature, analogous reactions with similar substrates, such as 2-(methylthio)pyrimidines, provide insight into this transformation. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium methoxide (B1231860) results in the displacement of a chloro group, and under stronger conditions, the methylthio group could also be targeted. mdpi.comresearchgate.net The reaction of this compound with sodium methoxide would be expected to yield 2-methoxy-nicotinonitrile. Similarly, reaction with sodium ethoxide would produce 2-ethoxynicotinonitrile. These reactions are typically carried out in the corresponding alcohol as the solvent.

The general reaction is as follows:

| Reactant | Nucleophile | Product |

| This compound | Sodium methoxide | 2-Methoxynicotinonitrile |

| This compound | Sodium ethoxide | 2-Ethoxynicotinonitrile |

Reactivity with Nitrogen-Based Nucleophiles (e.g., Hydrazines, Amines)

Nitrogen-based nucleophiles readily displace the methylthio group at the C-2 position. The reaction of this compound derivatives with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of fused pyrazole (B372694) systems. For example, a 2-methylthiopyridine derivative can be reacted with hydrazine hydrate to yield the corresponding pyrazolo[3,4-b]pyridine derivative. researchgate.net This reaction proceeds through an initial nucleophilic substitution of the methylthio group by hydrazine, followed by an intramolecular cyclization involving the nitrile group.

The reaction with amines also proceeds via a nucleophilic aromatic substitution mechanism. Although specific examples with this compound are not prevalent in the literature, the analogous reaction of 2-chloronicotinonitrile with amines like phenethylamine (B48288) demonstrates the feasibility of this transformation to produce 2-(alkylamino)nicotinonitriles.

Below is a table summarizing these reactions:

| Reactant | Nucleophile | Product |

| This compound derivative | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative |

| 2-Chloronicotinonitrile (analogous) | Phenethylamine | 2-(Phenethylamino)nicotinonitrile |

Chemical Transformations of the Nitrile Group

The nitrile group in this compound is a key functional group that can undergo a variety of chemical transformations, most notably participating in cyclization reactions to form fused heterocyclic systems.

Cyclization Reactions Involving the Nitrile Functionality

The nitrile group, in conjunction with an adjacent functional group, can undergo intramolecular cyclization to form a new ring fused to the pyridine core. A prominent example is the Thorpe-Ziegler cyclization of 2-(carboxymethylthio)nicotinonitrile derivatives, which are prepared from this compound. This reaction leads to the formation of 3-aminothieno[2,3-b]pyridine derivatives. The reaction is typically base-catalyzed and involves the formation of a carbanion on the carbon adjacent to the nitrile group, which then attacks the carbonyl group of the ester, leading to cyclization.

Another important cyclization is the Gewald reaction, which, while not a direct transformation of this compound, illustrates the reactivity of a nitrile group in the presence of a sulfur source and an active methylene (B1212753) compound to form a 2-aminothiophene ring. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This type of reactivity is conceptually similar to the formation of thieno[2,3-b]pyridines from this compound precursors.

The following table outlines key cyclization reactions:

| Starting Material (derived from this compound) | Reaction Type | Product |

| 2-(Carboxymethylthio)nicotinonitrile derivative | Thorpe-Ziegler Cyclization | 3-Aminothieno[2,3-b]pyridine derivative |

| General α-cyanoester and ketone (analogous) | Gewald Reaction | 2-Aminothiophene |

Derivatization Strategies for Functional Group Modification

Further functionalization of this compound and its derivatives can be achieved through alkylation and acylation reactions, typically targeting adjacent functional groups introduced through the reactions described above.

Alkylation and Acylation of Adjacent Functional Groups

The tautomeric nature of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which can be formed from this compound, allows for both N-alkylation and S-alkylation. The regioselectivity of the alkylation depends on the reaction conditions. researchgate.net For instance, alkylation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can lead to either 2-alkylsulfanyl derivatives or N-alkylated products. researchgate.net This provides a route to a variety of substituted nicotinonitrile derivatives.

Acylation reactions can be performed on amino groups that have been introduced at the C-2 position. For example, a 2-amino-nicotinonitrile derivative can be acylated to introduce an amide functionality. While specific examples starting directly from this compound are scarce in the reviewed literature, the general principles of acylation of aminopyridines are well-established.

The table below summarizes these derivatization strategies:

| Substrate | Reagent | Product Type |

| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative | Alkyl halide | S-alkylated or N-alkylated nicotinonitrile |

| 2-Amino-nicotinonitrile derivative | Acyl chloride | 2-Acylamino-nicotinonitrile |

Reactions with Active Methylene Compounds for Further Functionalization

The reaction of this compound with active methylene compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups—is a cornerstone for molecular elaboration. These reactions typically proceed via the displacement of the methylthio group, which acts as a competent leaving group, through a nucleophilic aromatic substitution (SNAr) mechanism. The carbanion generated from the active methylene compound attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a new carbon-carbon bond.

Commonly employed active methylene compounds include malononitrile (B47326), ethyl cyanoacetate (B8463686), and dialkyl malonates. researchgate.net The choice of base and solvent is crucial for generating the nucleophile and facilitating the substitution. Bases like sodium ethoxide or cesium carbonate are often used to deprotonate the active methylene compound.

The reactivity of active methylene compounds generally follows the trend of increasing acidity of the methylene protons, with β-diketones and malononitrile being highly reactive. researchgate.net These functionalization reactions introduce moieties that are themselves ripe for further chemical modification, serving as handles for subsequent cyclization or derivatization steps.

Table 1: Representative Functionalization Reactions This table is illustrative of typical transformations in this class of reactions.

| Active Methylene Compound | Reagent/Conditions | Product Type |

|---|---|---|

| Malononitrile | NaOEt, EtOH | 2-(Dicyanomethyl)nicotinonitrile |

| Ethyl Acetoacetate | Cs₂CO₃, DMF | Ethyl 2-(3-cyano-2-pyridyl)-3-oxobutanoate |

| Diethyl Malonate | NaH, THF | Diethyl 2-(3-cyano-2-pyridyl)malonate |

Heteroannulation and Ring Closure Reactions

This compound is a key building block for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net These reactions often begin with the modification of the nitrile or methylthio group, followed by an intramolecular cyclization event.

One of the most powerful methods is the Gewald reaction, a multicomponent condensation that can be adapted for this substrate. wikipedia.orgorganic-chemistry.org In a typical sequence, the this compound can be reacted with a carbonyl compound and elemental sulfur in the presence of a base. nih.govresearchgate.net This process leads to the formation of a 2-aminothiophene ring fused to the pyridine core, yielding a thieno[2,3-b]pyridine (B153569) derivative.

Another important strategy is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form an enamine, which can then be hydrolyzed to a cyclic ketone. buchler-gmbh.comwikipedia.orgchem-station.com Derivatives of this compound, where the methylthio group is first substituted by a group containing another nitrile, can undergo this intramolecular cyclization to form a new ring fused to the pyridine. scribd.comsemanticscholar.org

Furthermore, the reaction of this compound with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]pyridine derivatives through displacement of the methylthio group and subsequent cyclization involving the nitrile. researchgate.net

Table 2: Examples of Heteroannulation Reactions This table illustrates common ring systems synthesized from this compound or its close analogues.

| Reaction Type | Key Reagents | Fused Ring System Formed |

|---|---|---|

| Gewald-type Reaction | α-Halo ketone, Base | Thieno[2,3-b]pyridine |

| Reaction with Hydrazine | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine |

| Thorpe-Ziegler Cyclization | Base (on a dinitrile precursor) | Aminopyridine-fused ring |

Mechanistic Aspects of Key Synthetic Transformations

The key transformations of this compound are governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient (π-deficient), and this effect is amplified by the strong electron-withdrawing nature of the nitrile group at the C3 position. This electronic arrangement makes the C2 and C6 positions particularly electrophilic and susceptible to attack by nucleophiles. youtube.com

The substitution of the methylthio group at the C2 position typically proceeds through a stepwise addition-elimination mechanism. wikipedia.orgdalalinstitute.com The reaction is initiated by the attack of a nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net In this complex, the negative charge is delocalized over the pyridine ring and onto the electron-withdrawing nitrile group, which provides significant stabilization. uci.edu

The stability of this intermediate is a crucial factor in the reaction's feasibility. The subsequent step involves the elimination of the methylthio group as the methanethiolate (B1210775) anion (CH₃S⁻), a relatively good leaving group, which restores the aromaticity of the pyridine ring to yield the final substituted product.

Recent computational and experimental studies have suggested that not all SNAr reactions proceed through a distinct, stable intermediate. nih.govnih.gov For certain substrates, particularly heterocycles, the reaction may occur via a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. researchgate.netspringernature.com The exact mechanism—stepwise or concerted—for this compound can depend on the nucleophile, solvent, and reaction conditions. However, the formation of a stabilized Meisenheimer-like transition state or intermediate is the central feature of its reactivity in these substitution reactions. nih.govnih.govrsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Ethyl cyanoacetate |

| Diethyl malonate |

| Ethyl acetoacetate |

| 2-(Dicyanomethyl)nicotinonitrile |

| Ethyl 2-(3-cyano-2-pyridyl)-3-oxobutanoate |

| Diethyl 2-(3-cyano-2-pyridyl)malonate |

| Thieno[2,3-b]pyridine |

| Pyrazolo[3,4-b]pyridine |

| Hydrazine hydrate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of 2-(Methylthio)nicotinonitrile, the protons on the pyridine (B92270) ring and the methyl group exhibit distinct signals. The aromatic protons, due to the ring's electron-withdrawing nature, are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling patterns (splitting of signals) are dictated by their position relative to the nitrogen atom and the other substituents. The three protons on the pyridine ring will show a characteristic splitting pattern (e.g., doublet of doublets) arising from coupling to their neighbors. The methylthio (-SCH₃) group protons, being attached to a sulfur atom, would appear as a singlet in the upfield region, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H | 7.0 - 9.0 | m |

| -SCH₃ | ~2.5 | s |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual values require experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons of the pyridine ring are typically found in the δ 120-150 ppm range. The carbon atom attached to the nitrogen (C2) and the carbon bearing the cyano group (C3) would have their chemical shifts influenced by these electronegative groups. The nitrile carbon (-C≡N) itself has a characteristic chemical shift, often appearing around δ 115-120 ppm. The methyl carbon of the methylthio group is expected at a much higher field, typically in the δ 15-25 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C | 120 - 150 |

| -C≡N | 115 - 120 |

| C-S | ~155 |

| -SCH₃ | 15 - 25 |

Note: Actual values require experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. A C-S stretching band is also expected, though it is often weak and appears in the fingerprint region (600-800 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N (Nitrile) | Stretch | 2220 - 2230 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (-CH₃) | Stretch | < 3000 |

| C=C, C=N (Pyridine) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₆N₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (150.21 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the methyl group (-CH₃), the thiomethyl group (-SCH₃), or the entire nitrile group (-CN), leading to characteristic fragment ions that help to confirm the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [C₇H₆N₂S]⁺ | 150 | Molecular Ion (M⁺) |

| [C₆H₃N₂S]⁺ | 135 | Loss of -CH₃ |

| [C₆H₆N]⁺ | 92 | Loss of -SCN fragment |

| [C₆H₃N₂]⁺ | 103 | Loss of -SCH₃ |

Note: Fragmentation is complex and these represent plausible pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound typically exhibit characteristic absorptions in the UV region. These absorptions are due to π → π* transitions of the conjugated system. The presence of substituents like the methylthio and cyano groups can shift the absorption maxima (λ_max) and affect their intensity. The spectrum would likely show strong absorption bands below 300 nm, characteristic of substituted pyridine derivatives.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. nih.gov For 2-(Methylthio)nicotinonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to obtain an optimized molecular geometry and to predict various spectroscopic and electronic properties. researchgate.net These calculations provide fundamental insights into the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euscirp.org A smaller gap suggests higher reactivity.

For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO is generally localized over the electron-rich regions of the molecule, whereas the LUMO is situated on the electron-deficient areas. This analysis helps predict how the molecule will interact with other reagents. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors, calculated using DFT, include ionization potential, electron affinity, chemical potential, hardness, softness, and the electrophilicity index. mdpi.comnih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. scirp.org

Global Softness (S): The reciprocal of hardness, it signifies how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) maps are also calculated to identify reactivity hotspots. mdpi.com These maps visualize the charge distribution on the molecule's surface, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). mdpi.com

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.85 | -EHOMO |

| Electron Affinity (A) | 1.98 | -ELUMO |

| Chemical Potential (μ) | -4.415 | (EHOMO+ELUMO)/2 |

| Chemical Hardness (η) | 2.435 | (ELUMO-EHOMO)/2 |

| Global Softness (S) | 0.411 | 1/(2η) |

| Electrophilicity Index (ω) | 4.008 | μ²/ (2η) |

The pyridine (B92270) ring is a six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. nih.govlibretexts.org Its aromaticity is a key feature, contributing significantly to its stability. masterorganicchemistry.com The nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in the aromatic π-system. libretexts.org The pyridine ring contains six π-electrons, satisfying Hückel's rule for aromaticity (4n+2 π electrons). masterorganicchemistry.com Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to confirm its aromatic character.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com By simulating the system for nanoseconds or longer, researchers can observe stable conformations, dynamic behavior, and the formation and breaking of intermolecular bonds like hydrogen bonds. researchgate.net This technique is particularly valuable for understanding how the molecule behaves under physiological conditions, assessing the stability of a ligand-protein complex, and identifying key intermolecular interactions that stabilize the binding. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comresearchgate.net

For this compound, molecular docking studies can be performed to predict its binding mode within the active site of a specific enzyme or receptor. ashdin.com The process involves placing the ligand in various positions and orientations within the binding pocket and scoring each pose based on factors like binding energy and intermolecular interactions. nih.gov

The results of these studies can reveal crucial information:

Binding Affinity: A scoring function estimates the free energy of binding, indicating the strength of the interaction.

Key Interactions: It identifies specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov

Binding Conformation: It predicts the three-dimensional arrangement of the ligand within the active site.

This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

| Interaction Type | Interacting Ligand Atom/Group | Interacting Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Nitrile Nitrogen (N) | Lysine (NZ) | 2.9 |

| Hydrogen Bond | Pyridine Nitrogen (N) | Tyrosine (OH) | 3.1 |

| Hydrophobic Interaction | Methyl Group (-CH3) | Leucine, Valine | N/A |

| π-π Stacking | Pyridine Ring | Phenylalanine | 3.8 |

Exploration of Biological Activities in Vitro Academic Studies

In Vitro Antimicrobial Potentials

Derivatives of nicotinonitrile have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. These investigations have explored their potential as antibacterial, antifungal, and antimycobacterial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of nicotinonitrile derivatives has yielded varied results. In a study evaluating 2-oxonicotinonitrile (2-ONN) derivatives, which are structurally related to 2-(Methylthio)nicotinonitrile, a range of activities against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria was observed. nih.gov

One particular derivative, designated as 7b , demonstrated notable antibacterial activity against B. subtilis, with a zone of inhibition measuring 23 mm. This was found to be more potent than the standard antibiotic, Ampicillin, which showed an inhibition zone of 20 mm. Conversely, this compound exhibited no activity against E. coli. In fact, the majority of the tested 2-ONN derivatives were inactive against this Gram-negative bacterium, with the exception of compound 3b , which showed minimal activity (5 mm inhibition zone compared to 18 mm for Ampicillin). nih.gov Compounds 2b and 7cAc displayed moderate antibacterial effects against B. subtilis. nih.gov

Interactive Table: Antibacterial Activity of 2-Oxonicotinonitrile Derivatives nih.gov

| Compound | Diameter of Inhibition Zone (mm) vs. Bacillus subtilis | Diameter of Inhibition Zone (mm) vs. Escherichia coli |

| 2bAc | 1 | 0 |

| 2cAc | 2 | 0 |

| 2b | 10 | 0 |

| 2c | 2 | 0 |

| 3aAc | 1 | 0 |

| 3bAc | 1 | 5 |

| 3cAc | 1 | 0 |

| 3a | 1 | 0 |

| 3b | 1 | 5 |

| 3c | 1 | 0 |

| 5Ac | 1 | 0 |

| 5 | 1 | 0 |

| 7b | 23 | 0 |

| 7cAc | 11 | 0 |

| 8a | 1 | 0 |

| 9 | 1 | 0 |

| Ampicillin | 20 | 18 |

Antifungal Efficacy Against Fungal Species

The same study also investigated the antifungal potential of these 2-oxonicotinonitrile derivatives against Aspergillus niger and Aspergillus virdi-nutans. The findings indicated that all the tested compounds possessed moderate antifungal activity against both fungal species when compared to the standard antifungal drug, Dermatin. nih.gov

Interactive Table: Antifungal Activity of 2-Oxonicotinonitrile Derivatives nih.gov

| Compound | Diameter of Inhibition Zone (mm) vs. Aspergillus niger | Diameter of Inhibition Zone (mm) vs. Aspergillus virdi-nutans |

| 2bAc | 7 | 7 |

| 2cAc | 8 | 6 |

| 2b | 7 | 8 |

| 2c | 8 | 8 |

| 3aAc | 7 | 7 |

| 3bAc | 8 | 8 |

| 3cAc | 7 | 8 |

| 3a | 8 | 8 |

| 3b | 8 | 8 |

| 3c | 8 | 8 |

| 5Ac | 8 | 8 |

| 5 | 8 | 8 |

| 7b | 7 | 7 |

| 7cAc | 8 | 8 |

| 8a | 8 | 8 |

| 9 | 8 | 8 |

| Dermatin | 25 | 25 |

Antimycobacterial Properties

While research into the direct antimycobacterial properties of this compound is limited, broader studies on related heterocyclic compounds provide some context. For instance, various 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov This highlights the ongoing interest in nitrogen-containing heterocyclic scaffolds as potential sources of new antimycobacterial agents. However, specific data on the efficacy of this compound against mycobacterial strains remains to be elucidated in dedicated studies.

In Vitro Antiproliferative and Anticancer Activities

The potential of nicotinonitrile derivatives as anticancer agents has been an active area of investigation, with studies focusing on their cytotoxic effects on various human cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

Assessment of Cytotoxicity Against Human Cancer Cell Lines

Numerous studies have explored the cytotoxic effects of various heterocyclic compounds against a panel of human cancer cell lines, including those of the colon (HCT-116), liver (HepG-2), breast (MCF-7), skin (A431), and lung (A549, H1975). For example, a study on newly synthesized heterocyclic candidates containing both nicotinonitrile and pyrazole (B372694) moieties demonstrated cytotoxic activities against HepG-2 and HeLa (cervical carcinoma) cell lines. nih.gov This suggests that the nicotinonitrile scaffold can be a key component in the design of cytotoxic agents.

In another study, cyanopyridinone and cyanopyridine derivatives were evaluated for their cytotoxic activities against HepG-2, HCT-116, MCF-7, and PC-3 (prostate cancer) cell lines. nih.gov Several of the tested compounds exhibited promising cytotoxicity, with some showing greater potency than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) against the HepG-2 and HCT-116 cell lines. nih.gov

While these studies underscore the potential of the broader nicotinonitrile class of compounds, specific cytotoxic data for this compound against the HCT-116, HepG-2, MCF-7, A431, A549, and H1975 cell lines is not yet available in the reviewed literature.

Enzyme Inhibition Studies

The mechanism of action for many anticancer compounds involves the inhibition of specific enzymes that are crucial for cancer cell growth and survival. Aurora B kinase and the Epidermal Growth Factor Receptor (EGFR) are two such enzymes that are prominent targets in cancer therapy.

Aurora B Kinase: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. The inhibition of these kinases, particularly Aurora B, is a validated strategy in oncology. nih.gov Pyrimidine-based derivatives have been designed and synthesized to inhibit Aurora A kinase activity. nih.gov While research into specific inhibitors is ongoing, there is no direct evidence in the reviewed literature to suggest that this compound acts as an inhibitor of Aurora B kinase.

EGFR Wild-Type and Mutated Forms: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer treatment, and its inhibition can block signaling pathways that lead to cell proliferation. nih.gov Small molecule inhibitors of EGFR tyrosine kinase are a major class of anticancer drugs. While various heterocyclic scaffolds are being explored as potential EGFR inhibitors, specific studies detailing the inhibitory activity of this compound against either wild-type or mutated forms of EGFR are not currently available in the public domain.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

In vitro studies have provided valuable insights into how modifications to the this compound framework affect its interaction with biological targets. Key areas of investigation have included the impact of substituents on the pyridine (B92270) ring and the nature of the sulfur-linked group at the 2-position.

Antiproliferative Activity

Investigations into the anticancer potential of nicotinonitrile derivatives have revealed important SAR trends. While direct SAR studies on a series of this compound analogs are limited in publicly available literature, related studies on substituted nicotinamides with a 6-(methylthio) group offer some transferable insights.

A study focusing on the antiproliferative activity of new substituted nicotinamides against various cancer cell lines highlighted the importance of the substitution pattern on the nicotinamide (B372718) core. For instance, the presence of a methylthio group, in conjunction with other substituents, was found to modulate the cytotoxic effects. The following table summarizes the in vitro antiproliferative activity of a selected 6-(methylthio)nicotinamide derivative against different human cancer cell lines.

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 12a | 2,5-dimethoxyphenyl | 4-fluorophenyl | HCT-116 (Colon) | > 50 |

| HepG-2 (Liver) | 7.9 ± 0.2 | |||

| MCF-7 (Breast) | > 50 |

In this particular analog, the presence of a 6-methylthio group, along with a 2,5-dimethoxyphenyl group at the 4-position and a 4-fluorophenylamino group at the 5-position, resulted in selective and potent activity against hepatocellular carcinoma (HepG-2) cells, while showing minimal effect on colon (HCT-116) and breast (MCF-7) cancer cell lines. This suggests that the interplay between the methylthio group and other substituents is critical for determining the anticancer spectrum and potency. The researchers noted that the introduction of a methyl group or a fluoro atom on the aromatic rings generally led to an increased inhibitory behavior.

Vasorelaxant and Antioxidant Activities

The influence of the substituent at the 2-position has been explored in the context of vasorelaxant and antioxidant activities. A study comparing 2-(1-adamantylthio)nicotinonitrile with its corresponding nicotinic acid and nicotinamide analogs provided insights into the role of the nitrile group in these biological effects.

The vasorelaxant activity was assessed on phenylephrine-induced contractions of rat thoracic aorta. The results indicated that the nature of the substituent at the 3-position significantly impacts the potency.

| Compound | Substituent at C3 | Max. Relaxation (Rmax) % | ED50 (nM) |

| 6 | -COOH | 78.7 | 21.3 |

| 7 | -CONH2 | 77.7 | - |

| 8 | -CN | 71.6 | - |

As shown in the table, the 2-(1-adamantylthio)nicotinic acid analog (6 ) exhibited the highest vasorelaxant activity, closely followed by the nicotinamide analog (7 ). The 2-(1-adamantylthio)nicotinonitrile (8 ) showed the lowest maximal relaxation. This suggests that for this particular scaffold, a carboxylic acid or an amide group at the 3-position is more favorable for vasorelaxant activity than a nitrile group. The vasorelaxation was found to be mediated partially by endothelium-induced nitric oxide and prostacyclin.

In terms of antioxidant activity, evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a similar trend was observed.

| Compound | Substituent at C3 | % DPPH Radical Scavenging |

| 6 | -COOH | 33.20 |

| 7 | -CONH2 | 0.57 |

| 8 | -CN | 0.30 |

The nicotinic acid analog (6 ) was found to be the most potent antioxidant, while the nicotinamide (7 ) and nicotinonitrile (8 ) analogs displayed weak activity. mdpi.com This highlights that for the 2-(1-adamantylthio) scaffold, the carboxylic acid functionality is crucial for significant antioxidant potential.

These in vitro studies, while not exhaustive for the this compound core itself, provide a foundational understanding of the structure-activity relationships governing the biological efficacy of this class of compounds. The findings underscore the importance of systematic modifications of the nicotinonitrile scaffold to fine-tune its pharmacological properties for various therapeutic applications. Further research focusing specifically on a diverse library of this compound analogs is warranted to build a more comprehensive SAR model.

Future Research Directions and Unexplored Avenues for 2 Methylthio Nicotinonitrile Research

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of nicotinonitrile derivatives exist, the future of chemical manufacturing demands a shift towards more sustainable and environmentally benign processes. Future research in this area should focus on "green chemistry" approaches for the synthesis of 2-(Methylthio)nicotinonitrile. This includes the exploration of multicomponent reactions, which can increase efficiency by combining several steps into a single operation, thereby reducing solvent waste and energy consumption. researchgate.net The use of alternative energy sources such as microwave irradiation could also offer faster reaction times and improved yields. researchgate.net

Furthermore, the development of catalytic systems that are both highly efficient and recyclable is a critical avenue for future work. This could involve the use of solid-supported catalysts or biocatalysts, which can be easily separated from the reaction mixture and reused, minimizing waste and production costs. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids will also be crucial in reducing the environmental footprint of synthesizing this compound and its derivatives. nih.gov

Advanced Investigations into Complex Chemical Transformations and Reactivity

A thorough understanding of the reactivity of this compound is essential for its application in the synthesis of more complex molecules. The methylthio group at the 2-position significantly influences the electronic properties of the pyridine (B92270) ring, and future research should aim to quantify this influence on various chemical transformations. rsc.org

Key areas for investigation include the oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone. These transformations would not only provide new derivatives with potentially altered biological activities but also modulate the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution. nih.govacs.org The reactivity of the nitrile group should also be explored in greater detail, including its hydrolysis to an amide or carboxylic acid, and its participation in cycloaddition reactions to form novel heterocyclic systems. Furthermore, the development of selective metal-catalyzed cross-coupling reactions at various positions of the pyridine ring would open up avenues for the synthesis of a diverse library of derivatives with tailored properties. mdpi.com

Integration of Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Future research on this compound should increasingly integrate computational approaches, such as Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. researchgate.netcrossref.orgresearchgate.net Such studies can provide valuable insights into the molecule's reactivity and guide the rational design of new derivatives.

Molecular modeling and docking studies can be employed to predict the binding affinity of this compound derivatives with specific biological targets, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov These computational tools can also be used to elucidate the mechanisms of chemical reactions involving this compound, providing a deeper understanding of the factors that control selectivity and reactivity. nih.gov The use of quantitative structure-activity relationship (QSAR) models can further aid in identifying the key structural features responsible for a desired biological activity, facilitating the design of more potent and selective compounds. nih.govmdpi.com

Design and Synthesis of New Derivatives with Tailored Biological Profiles for Specific Molecular Targets

The nicotinonitrile scaffold is a well-established pharmacophore found in numerous biologically active compounds. ekb.eg The presence of the methylthio group in this compound provides a handle for further functionalization, allowing for the design and synthesis of new derivatives with tailored biological profiles. Future research should focus on creating libraries of these derivatives and screening them against a wide range of biological targets.

Given the known activities of other nicotinonitrile derivatives, promising areas for investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents. ekb.egnih.govnih.gov The synthesis of analogs with varying substituents on the pyridine ring and modifications of the methylthio group will be crucial in establishing structure-activity relationships (SAR). mdpi.com This systematic approach will enable the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties for specific molecular targets.

Table 1: Potential Biological Targets for this compound Derivatives

| Biological Target | Potential Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Many kinase inhibitors possess a substituted pyridine core. |

| G-protein coupled receptors (GPCRs) | Various | The nicotinonitrile scaffold is present in some GPCR modulators. |

| Enzymes (e.g., oxidoreductases) | Infectious Diseases, Metabolic Disorders | The sulfur atom could interact with enzymatic active sites. |

| DNA/RNA | Oncology, Virology | The planar aromatic system could intercalate with nucleic acids. |

This table is interactive and provides a summary of potential research directions.

Exploration of Photophysical Properties and Material Science Applications

The unique electronic structure of substituted pyridines suggests that this compound and its derivatives may possess interesting photophysical properties. Future research should explore their absorption and emission characteristics, including fluorescence and phosphorescence. rsc.orgresearchgate.net The introduction of different substituents can be used to tune these properties, potentially leading to the development of novel fluorescent probes for biological imaging or sensors for the detection of specific analytes.

Furthermore, the potential of these compounds in materials science is an exciting and largely unexplored avenue. The ability of the pyridine nitrogen and the sulfur atom to coordinate with metal ions could be exploited in the design of new coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. The investigation of their electronic properties, such as their HOMO/LUMO energy levels, could also reveal their potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netresearchgate.net

Q & A

Basic: What are the critical safety protocols for handling 2-(Methylthio)nicotinonitrile in laboratory settings?

Methodological Answer:

- Protective Equipment : Use NIOSH/CEN-approved respiratory protection (e.g., P95 filters for low exposure; OV/AG/P99 for high concentrations) and full-body chemical-resistant suits .

- First Aid : Immediate decontamination via water rinsing for skin/eye contact, artificial respiration if inhaled, and medical consultation for ingestion .

- Carcinogenicity : Components at >0.1% concentration may be carcinogenic (IARC/ACGIH/NTP classifications); prioritize fume hoods and minimize aerosol generation .

Basic: How can researchers synthesize this compound and validate its purity?

Methodological Answer:

- Synthesis : React 3-cyano-4,6-dimethyl-2-mercaptopyridine with alkyl halides (e.g., methyl iodide) in ethanol under reflux, using phase-transfer catalysts like tetrabutyl ammonium bromide for improved yield .

- Characterization : Confirm identity via melting point analysis (e.g., 87–89°C for derivatives), elemental analysis (C, H, N%), and spectral comparison (NMR, IR) against literature values .

Basic: What analytical techniques are recommended for structural elucidation of this compound derivatives?

Methodological Answer:

- Chromatography : Use GC-MS or HPLC to assess purity, especially for intermediates like 2-(benzylthio) derivatives .

- Spectroscopy : Employ H/C NMR to confirm substitution patterns (e.g., methylthio group at position 2) and FT-IR for nitrile (C≡N) and thioether (C-S) functional groups .

Advanced: How can contradictory data in synthetic yields be resolved for this compound derivatives?

Methodological Answer:

- Parameter Optimization : Vary reaction time (4–5 hrs vs. overnight), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (e.g., 0.1–1.0 eq. tetrabutyl ammonium bromide) to identify optimal conditions .

- Side Reaction Analysis : Monitor byproducts via TLC or LC-MS; for example, hydrolysis of nitrile to amide groups under acidic conditions can reduce yields .

Advanced: What strategies enhance the biological activity of this compound derivatives in antimicrobial studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to improve membrane permeability. Substituents like 4-phenyl or 3,4-dimethoxyphenyl enhance target binding .

- Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria and fungal strains, with controls for solvent interference .

Advanced: How can computational modeling guide the design of novel this compound analogs?

Methodological Answer:

- Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock. Prioritize derivatives with high binding affinity scores .

- QSAR Analysis : Corrogate substituent hydrophobicity (logP) and steric parameters (molar refractivity) with antimicrobial efficacy to predict optimal structures .

Advanced: What methodologies address environmental and stability concerns during large-scale synthesis?

Methodological Answer:

- Waste Management : Avoid drainage disposal; use activated carbon filtration for organic residues and collaborate with certified waste treatment agencies .

- Stability Testing : Conduct accelerated degradation studies under varying pH/temperature to identify decomposition pathways (e.g., nitrile hydrolysis) .

Advanced: How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Detailed Reporting : Follow Beilstein Journal guidelines: document reagent equivalents, reaction times, and purification steps (e.g., crystallization solvents). Include spectral data in supplementary materials .

- Batch Validation : Compare multiple synthesis batches via HPLC purity checks (>95%) and elemental analysis (deviation <0.3% for C/H/N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.